4-Chloro-2-methylquinoline-7-carboxylic acid
Overview
Description
4-Chloro-2-methylquinoline-7-carboxylic acid is a chemical compound with the CAS Number: 1150618-20-4 . It has a molecular weight of 221.64 . The IUPAC name for this compound is 4-chloro-2-methyl-7-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline compounds has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 4-Chloro-2-methylquinoline-7-carboxylic acid is 1S/C11H8ClNO2/c1-6-4-9 (12)8-3-2-7 (11 (14)15)5-10 (8)13-6/h2-5H,1H3, (H,14,15) .Chemical Reactions Analysis
Quinoline compounds have been reported to undergo a variety of chemical reactions. For example, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical And Chemical Properties Analysis
The storage temperature for 4-Chloro-2-methylquinoline-7-carboxylic acid is between 28 C .Scientific Research Applications
4-Chloro-2-methylquinoline-7-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 . It’s a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in industrial and synthetic organic chemistry .
Quinoline and its derivatives play a major role in the field of medicinal chemistry . They are used as scaffolds for drug discovery and have been reported to have various biological and pharmaceutical activities . For example, they can be functionalized for biological and pharmaceutical activities .
The synthesis of quinoline derivatives involves various protocols, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods are used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
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Medicinal Chemistry
- Quinoline derivatives are used as scaffolds for drug discovery and have been reported to have various biological and pharmaceutical activities .
- They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- Some quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
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Synthetic Organic Chemistry
- Quinoline is an essential segment of both natural and synthetic compounds .
- The synthesis of quinoline derivatives involves various protocols, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- Other methods include transition metal-catalysed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
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Pharmaceutical Chemistry
- Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- They have been used in the development of antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory drugs .
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Catalysts
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Materials
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Refineries
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Electronics
properties
IUPAC Name |
4-chloro-2-methylquinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-9(12)8-3-2-7(11(14)15)5-10(8)13-6/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEQPWTUUHEXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622072 | |
Record name | 4-Chloro-2-methylquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylquinoline-7-carboxylic acid | |
CAS RN |
1150618-20-4 | |
Record name | 4-Chloro-2-methyl-7-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methylquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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